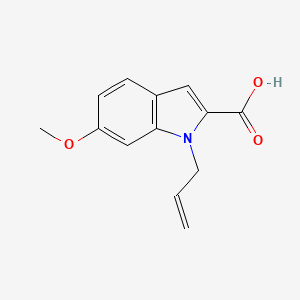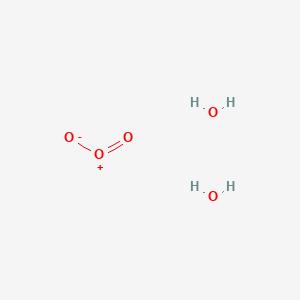
Ozone;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ozone;dihydrate is a compound that consists of ozone (O₃) and water molecules. Ozone is a triatomic molecule made up of three oxygen atoms, known for its strong oxidizing properties. When combined with water, it forms a dihydrate, which has unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ozone;dihydrate can be synthesized through several methods:
Electrochemical Method: This involves the decomposition of molecular oxygen into atomic oxygen using a platinum-coated lead dioxide electrode.
Ultraviolet Ray Method: Ultraviolet lamps with specific wavelengths decompose molecular oxygen into atomic oxygen, which then reacts with water to form this compound.
Plasma Discharge Method: Plasma arcs generate secondary streamers that decompose molecular oxygen into atomic oxygen, which subsequently reacts with water to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale ozone generators that use silent discharge or electrochemical reactions to produce ozone, which is then dissolved in water to form the dihydrate .
Analyse Chemischer Reaktionen
Types of Reactions
Ozone;dihydrate undergoes several types of chemical reactions:
Oxidation: Ozone is a strong oxidizing agent and can oxidize various organic and inorganic compounds.
Reduction: In certain conditions, ozone can be reduced to oxygen.
Substitution: Ozone can participate in substitution reactions, particularly with organic compounds containing double bonds or aromatic rings.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peroxymonosulfate.
Reduction: Reducing agents such as sodium thiosulfate can be used under controlled conditions.
Substitution: Reagents like chlorine or bromine can be used in the presence of ozone to facilitate substitution reactions.
Major Products Formed
Oxidation: Produces hydroxyl radicals, carbonyl compounds, and carboxylic acids.
Reduction: Produces molecular oxygen.
Substitution: Produces halogenated organic compounds.
Wissenschaftliche Forschungsanwendungen
Ozone;dihydrate has a wide range of applications in scientific research:
Chemistry: Used in advanced oxidation processes for the degradation of organic pollutants.
Biology: Employed in the study of oxidative stress and its effects on biological systems.
Medicine: Utilized in ozone therapy for its immunomodulatory and antimicrobial properties.
Industry: Applied in water treatment processes to remove contaminants and disinfect water.
Wirkmechanismus
The mechanism of action of ozone;dihydrate involves the generation of reactive oxygen species, particularly hydroxyl radicals, which are highly reactive and can oxidize a wide range of organic and inorganic compounds . These radicals interact with cellular components, leading to oxidative stress and subsequent cellular responses. Key molecular targets include lipids, proteins, and nucleic acids, which undergo oxidation and modification .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Singlet Oxygen: Similar in its strong oxidizing properties but differs in its generation and reactivity.
Hydrogen Peroxide: Another strong oxidizing agent, but less reactive compared to ozone.
Peroxymonosulfate: Used in similar oxidation processes but has different reaction pathways.
Uniqueness
Ozone;dihydrate is unique due to its ability to generate hydroxyl radicals efficiently and its strong oxidizing properties, making it highly effective in advanced oxidation processes and various applications in chemistry, biology, medicine, and industry .
Eigenschaften
CAS-Nummer |
832720-24-8 |
|---|---|
Molekularformel |
H4O5 |
Molekulargewicht |
84.03 g/mol |
IUPAC-Name |
ozone;dihydrate |
InChI |
InChI=1S/O3.2H2O/c1-3-2;;/h;2*1H2 |
InChI-Schlüssel |
OYRPBZXELWJYNY-UHFFFAOYSA-N |
Kanonische SMILES |
O.O.[O-][O+]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


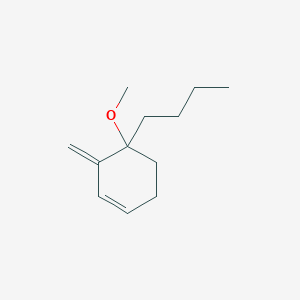
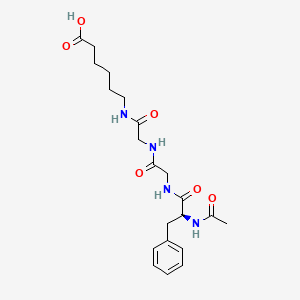
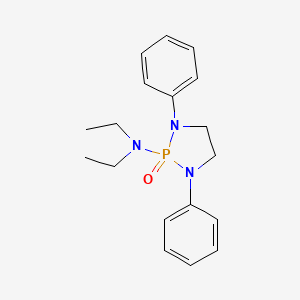
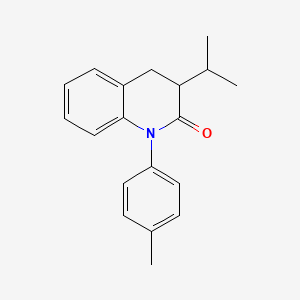
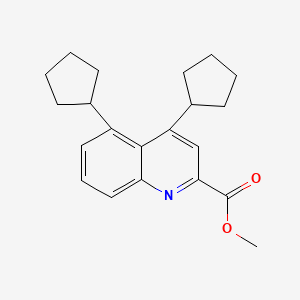
![6-Cyclohexyl-3,5-dimethyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B14206362.png)
![[3-(Trifluoromethyl)undec-1-EN-3-YL]benzene](/img/structure/B14206369.png)
![2,3-Bis(4-methoxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B14206373.png)
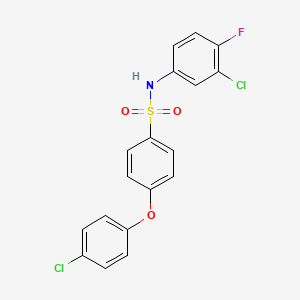

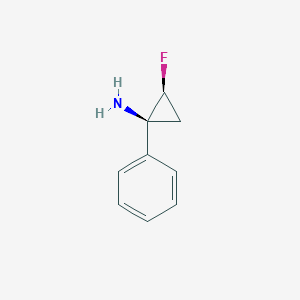
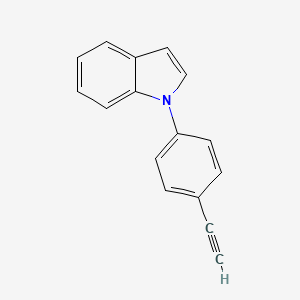
![N,N,N-Trimethyl-2-{[(pyridin-3-yl)acetyl]oxy}ethan-1-aminium](/img/structure/B14206429.png)
